5,8-Dihydroxynaphthalene-1,2-dione 5,8-Dihydroxynaphthalene-1,2-dione
Brand Name: Vulcanchem
CAS No.: 31039-64-2
VCID: VC18694453
InChI: InChI=1S/C10H6O4/c11-6-3-4-7(12)9-5(6)1-2-8(13)10(9)14/h1-4,11-12H
SMILES:
Molecular Formula: C10H6O4
Molecular Weight: 190.15 g/mol

5,8-Dihydroxynaphthalene-1,2-dione

CAS No.: 31039-64-2

Cat. No.: VC18694453

Molecular Formula: C10H6O4

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dihydroxynaphthalene-1,2-dione - 31039-64-2

Specification

CAS No. 31039-64-2
Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
IUPAC Name 5,8-dihydroxynaphthalene-1,2-dione
Standard InChI InChI=1S/C10H6O4/c11-6-3-4-7(12)9-5(6)1-2-8(13)10(9)14/h1-4,11-12H
Standard InChI Key BJOUHEDEMLBMLF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)C(=O)C2=C(C=CC(=C21)O)O

Introduction

Structural and Molecular Properties

Chemical Identity and Physicochemical Characteristics

5,8-Dihydroxynaphthalene-1,2-dione belongs to the naphthoquinone class, with the following key properties :

PropertyValue
Molecular FormulaC₁₀H₆O₄
Molecular Weight190.15 g/mol
IUPAC Name5,8-dihydroxynaphthalene-1,2-dione
CAS Number31039-64-2
Topological Polar Surface Area74.6 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s planar structure facilitates π-π stacking and intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing its semiquinone radical intermediates .

Spectroscopic and Computational Insights

  • NMR Data: The ¹H NMR spectrum (CDCl₃) shows aromatic proton signals at δ 7.18 ppm and hydroxyl protons at δ 12.53 ppm .

  • IR Spectroscopy: Strong absorption bands at 1683 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=C) .

  • Computational Analysis: Density Functional Theory (DFT) studies reveal cooperative intramolecular hydrogen bonds, which influence redox behavior and stability .

Synthesis and Derivative Development

Synthetic Routes

Naphthazarin is synthesized via:

  • Friedel-Crafts Acylation: Reaction of 1,4-dimethoxybenzene with maleic anhydride, followed by demethylation using HCl .

  • Diels-Alder Cycloaddition: Using 1,4-benzoquinone and substituted dienes to yield methylated derivatives .

  • Halogenation: Bromination with N-bromosuccinimide (NBS) under visible light produces brominated analogs (e.g., 2-(bromomethyl)-5,8-dihydroxynaphthalene-1,4-dione) .

Key Derivatives and Modifications

Derivatives with enhanced bioactivity include:

  • Piperazine-Substituted Analogs: Exhibit PARP-1 inhibitory activity (IC₅₀: 0.38–1.2 μM) .

  • Alkylamino Derivatives: Used in hair dye compositions due to their intense coloration and stability .

  • Methylated Variants: 5,8-Dihydroxy-2-methylnaphthalene-1,4-dione shows superior HER2 kinase inhibition compared to lapatinib .

Electrochemical and Redox Behavior

pH-Dependent Redox Mechanisms

Cyclic voltammetry in buffered aqueous ethanol (pH 2–12) reveals:

  • Single-Electron Transfer: Formation of a stabilized semiquinone radical at pH < 7, preventing further reduction .

  • Quasi-Reversible Oxidation: Oxidation peaks at Epa = +0.25 V (vs. Ag/AgCl) with a diffusion coefficient of 1.2 × 10⁻⁵ cm²/s .

  • pKa Values: pKa1 = 6.98 (hydroxyl group) and pKa2 = 9.45 (semiquinone radical) .

Antioxidant Activity

Naphthazarin acts as a radical scavenger via:

  • Hydrogen atom transfer (HAT) to neutralize ROS.

  • Metal chelation (e.g., Fe³⁺), inhibiting Fenton reactions .

Biological Activities and Applications

Anticancer Properties

  • HER2 Inhibition: Suppresses autophosphorylation of HER2Δ16 (IC₅₀: 1.8 μM), a trastuzumab-resistant oncogenic isoform .

  • PARP-1 Targeting: Piperazine-substituted derivatives inhibit PARP-1 with docking scores of −7.41 kcal/mol, outperforming olaparib .

  • Cytotoxicity: EC₅₀ values of 2–5 μM against MCF-7 and SK-BR-3 breast cancer cells .

Antimicrobial and Antifungal Effects

  • Gram-Positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus.

  • Candida albicans: Disrupts membrane integrity via quinone-mediated oxidative stress.

Industrial Applications

  • Hair Dyes: Alkylamino derivatives (e.g., 6-hexylamino-2,3-dihydro-5,8-dihydroxynaphthalene-1,4-dione) provide long-lasting color with low toxicity .

  • Electrode Materials: Utilized in redox-active supercapacitors due to reversible electron transfer .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBioactivity Comparison
Juglone5-Hydroxyl groupStronger antibacterial activity
Lawsone3-Hydroxyl groupLower anticancer potency
ShikoninAdditional hydroxyl groupsEnhanced anti-inflammatory effects
MenadioneNo hydroxyl groupsUsed in vitamin K synthesis

Naphthazarin’s dual hydroxyl/carbonyl arrangement confers unique redox versatility compared to analogs .

Challenges and Future Directions

  • Synthetic Complexity: Isomer separation during Friedel-Crafts reactions remains inefficient .

  • Bioavailability: Poor aqueous solubility limits therapeutic use; nanoformulations are under investigation .

  • Environmental Impact: Quinone derivatives require eco-friendly degradation protocols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator